![molecular formula C5H6N4O3 B14329815 3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole CAS No. 105958-60-9](/img/structure/B14329815.png)
3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a nitro group and an oxirane (epoxide) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole typically involves the reaction of 3-nitro-1H-1,2,4-triazole with an epoxide precursor. One common method includes the use of glycidyl derivatives under basic conditions to introduce the oxirane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the epoxide ring to form various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols under mild conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structure.
Medicine: Investigated for its potential as an anticancer agent, given its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of 3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The oxirane ring can also react with nucleophilic sites in biomolecules, further contributing to its biological activity .
Comparación Con Compuestos Similares
4-Nitro-1-[(oxiran-2-yl)methyl]-1H-pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.
(Oxiran-2-yl)methyl 3-nitrobenzene-1-sulfonate: Contains a nitrobenzene sulfonate group instead of a triazole ring.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Contains an azoxy group and furazan ring.
Uniqueness: 3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole is unique due to the combination of a nitro group and an oxirane moiety on a triazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
105958-60-9 |
|---|---|
Fórmula molecular |
C5H6N4O3 |
Peso molecular |
170.13 g/mol |
Nombre IUPAC |
3-nitro-1-(oxiran-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H6N4O3/c10-9(11)5-6-3-8(7-5)1-4-2-12-4/h3-4H,1-2H2 |
Clave InChI |
KQGCISLEQYRBPJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CN2C=NC(=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



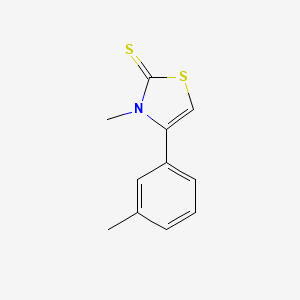
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
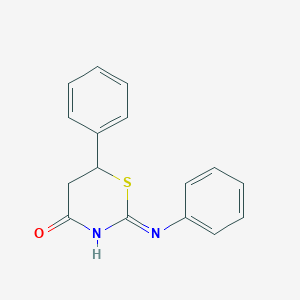
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
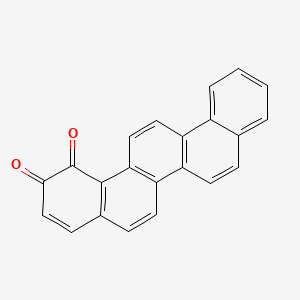
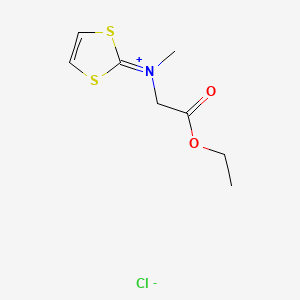
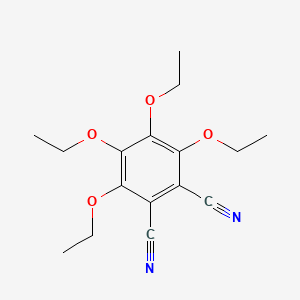
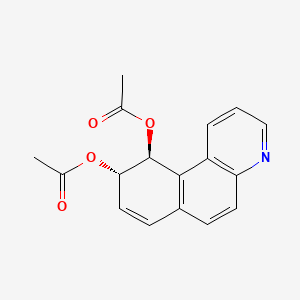
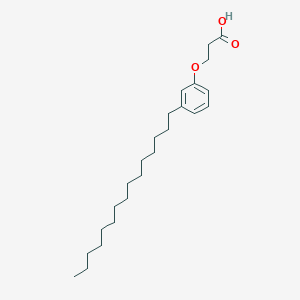
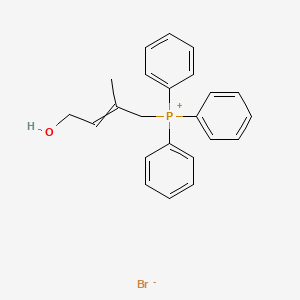

![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
